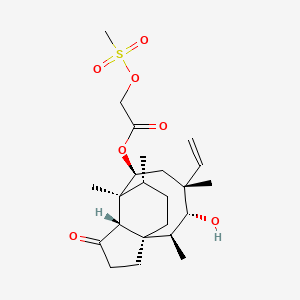

Pleuromutilin-22-mesylate

Description

Structure

3D Structure

Properties

CAS No. |

60924-38-1 |

|---|---|

Molecular Formula |

C23H36O7S |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |

InChI |

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1 |

InChI Key |

IKVZCNHNKCXZHZ-PQZCNZKKSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Other CAS No. |

60924-38-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of Pleuromutilin-22-Mesylate in Modern Antibiotic Discovery: A Technical Guide

Introduction: The Imperative for Novel Antibiotics and the Promise of Pleuromutilins

The dawn of the antibiotic era, kicked off by the discovery of penicillin, marked a revolutionary leap in medicine.[1] However, the relentless evolution of antimicrobial resistance (AMR) now poses a formidable threat to global health, creating an urgent need for new classes of antibiotics with novel mechanisms of action.[2][3] The "golden era" of antibiotic discovery, spanning from the 1940s to the 1960s, yielded most of the antibiotic classes in use today.[1] Unfortunately, this was followed by a significant decline in the development of new antibacterial agents.[1][3]

Pleuromutilin and its derivatives represent a promising class of antibiotics to address this challenge.[4][5] Originally discovered in 1951 from the fungus Pleurotus mutilus, these natural products exhibit a unique mode of action by inhibiting bacterial protein synthesis.[4][6][7] They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a mechanism distinct from many other ribosome-targeting antibiotics, which minimizes the likelihood of cross-resistance.[4][8][9][10][11][12] While early derivatives like tiamulin and valnemulin were developed for veterinary use, recent advancements have led to the approval of pleuromutilins for human use, such as the topical agent retapamulin and the systemic antibiotic lefamulin.[5][8][9]

This guide focuses on a critical, yet often behind-the-scenes player in the development of novel pleuromutilin antibiotics: pleuromutilin-22-mesylate . This activated intermediate is a cornerstone for medicinal chemists, enabling the rapid synthesis and exploration of a vast chemical space of novel pleuromutilin analogues. We will delve into the strategic importance of this compound, detailing its application in a modern antibiotic discovery workflow, from library synthesis to preclinical evaluation.

The Pleuromutilin Core and the Significance of the C-22 Position

The antibacterial potency of pleuromutilin derivatives is intricately linked to their chemical structure. The tricyclic mutilin core provides the foundational scaffold for binding to the ribosome, while modifications, particularly at the C-14 and C-22 positions, have been instrumental in optimizing their antibacterial spectrum, potency, and pharmacokinetic properties.[5][13]

This compound is a synthetically versatile intermediate derived from the natural product pleuromutilin. The mesylate group at the C-22 position is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This reactivity is the lynchpin for creating extensive libraries of novel pleuromutilin derivatives, as a wide array of nucleophiles can be introduced at this site. This strategy of derivatization is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[14][15][16]

Workflow for Novel Antibiotic Discovery Utilizing this compound

The journey from a reactive intermediate to a potential drug candidate is a multi-step process rooted in rigorous scientific methodology. The following sections outline a comprehensive workflow for leveraging this compound in an antibiotic discovery program.

Sources

- 1. History of antibiotic development – Understand – ReAct [reactgroup.org]

- 2. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 3. pew.org [pew.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The pleuromutilin antibiotics: a new class for human use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Are pleuromutilin antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 11. Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Pleuromutilin-22-Mesylate: A Pivotal Precursor for Novel Antibacterial Agents

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel scaffolds and synthetic pathways for the development of next-generation antibiotics. The pleuromutilin class of antibiotics, with its unique mode of action targeting the bacterial ribosome, presents a promising foundation for such endeavors.[1][2][3] This technical guide provides an in-depth exploration of pleuromutilin-22-mesylate as a key intermediate in the semi-synthesis of potent antibacterial agents. We will delve into the strategic rationale for its synthesis, detailed experimental protocols, and its application in creating a diverse library of pleuromutilin derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of new antibacterial therapies.

Introduction: The Enduring Potential of the Pleuromutilin Scaffold

Pleuromutilin is a naturally occurring diterpene antibiotic isolated from the fungus Pleurotus mutilus (now Clitopilus scyphoides).[1] Its unique tricyclic core structure and mechanism of action, which involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit to inhibit bacterial protein synthesis, set it apart from many other antibiotic classes.[1][2][4][5] This distinct mechanism often circumvents existing resistance pathways, making pleuromutilin derivatives active against a range of multidrug-resistant pathogens.[1]

Semi-synthetic modification of the pleuromutilin core has yielded several successful antibiotics, including the veterinary drugs tiamulin and valnemulin, and the human therapeutic agents retapamulin and lefamulin.[6][7] A critical locus for these modifications is the C-22 hydroxyl group of the glycolic ester side chain. Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of a thioether moiety at this position can significantly enhance antibacterial potency.[8][9]

To facilitate the efficient and versatile derivatization of the C-22 position, a strategic approach is to convert the terminal hydroxyl group into a highly reactive leaving group. This is where this compound emerges as a pivotal precursor. The mesylate group, a non-nucleophilic and excellent leaving group, renders the C-22 carbon susceptible to nucleophilic substitution by a wide array of functional groups, particularly thiols, amines, and azides.

This guide will focus on the synthesis of this compound and its subsequent use in the generation of novel antibacterial candidates.

Synthesis of this compound: A Strategic Activation

The conversion of the C-22 hydroxyl group of pleuromutilin to a mesylate is a crucial step in preparing the scaffold for diversification. This process involves the reaction of pleuromutilin with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pleuromutilin

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pleuromutilin (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) dropwise while stirring.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material (pleuromutilin) is consumed.

-

Workup:

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous DCM is critical as methanesulfonyl chloride is highly reactive towards water, which would lead to its decomposition and reduce the yield of the desired product.

-

Low Temperature: The reaction is performed at 0 °C to control the exothermicity and minimize potential side reactions.

-

Non-Nucleophilic Base: A non-nucleophilic base like TEA or pyridine is essential to neutralize the generated HCl without competing with the pleuromutilin hydroxyl group in reacting with the methanesulfonyl chloride.

-

TLC Monitoring: Continuous monitoring by TLC ensures that the reaction is driven to completion and prevents over-reaction or degradation of the product. The appearance of a new, less polar spot corresponding to the mesylate and the disappearance of the pleuromutilin spot validates the reaction's progress.

This compound in Action: Synthesis of Novel Thioether Derivatives

With this compound in hand, the door is open to a vast array of novel derivatives. The following protocol outlines a general procedure for the synthesis of C-22 thioether analogs, which are of significant interest for their potent antibacterial activity.[8][9]

Experimental Protocol: General Synthesis of C-22 Thioether Pleuromutilin Derivatives

Materials:

-

This compound

-

Desired thiol (R-SH) (e.g., substituted alkyl, aryl, or heterocyclic thiols)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃))

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone)

-

Standard workup and purification reagents as described previously.

Procedure:

-

Thiolate Formation (if necessary): If a weaker base like K₂CO₃ is used, dissolve the thiol (1.2 equivalents) and the base (2.0 equivalents) in the chosen solvent and stir for a short period to generate the thiolate in situ. If using a strong base like NaH, add the thiol to a suspension of NaH in the solvent at 0 °C.

-

Nucleophilic Substitution: To the solution containing the thiolate, add a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC for the consumption of the mesylate.

-

Workup and Purification: Upon completion, perform an aqueous workup similar to the mesylation step, followed by extraction with an appropriate organic solvent. The crude product is then purified by flash column chromatography to yield the desired C-22 thioether derivative.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthetic strategy from pleuromutilin to a diverse library of thioether derivatives via the this compound intermediate.

Caption: Synthetic workflow from pleuromutilin to novel thioether derivatives.

Characterization and Antibacterial Evaluation

All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Once characterized, the novel pleuromutilin derivatives should be evaluated for their antibacterial activity against a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) is a key metric for quantifying antibacterial potency.

Data Presentation: Hypothetical MIC Data

| Compound | R-Group at C-22 | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRE | MIC (µg/mL) vs. S. pneumoniae |

| Pleuromutilin | -OH | 4 | 8 | 2 |

| Derivative A | -S-CH₂CH₂N(CH₃)₂ | 0.25 | 0.5 | 0.125 |

| Derivative B | -S-Phenyl | 1 | 2 | 0.5 |

| Derivative C | -S-Pyridyl | 0.5 | 1 | 0.25 |

| Tiamulin | (Reference) | 0.5 | 1 | 0.25 |

Conclusion and Future Directions

This compound serves as a highly effective and versatile intermediate for the synthesis of novel pleuromutilin derivatives. The protocols outlined in this guide provide a robust framework for accessing a wide range of C-22 substituted analogs, particularly the promising class of thioether derivatives. The strategic activation of the C-22 hydroxyl group via mesylation is a cornerstone of modern medicinal chemistry efforts aimed at expanding the therapeutic potential of the pleuromutilin scaffold.

Future work should focus on expanding the library of nucleophiles used in the reaction with this compound to include novel amines, azides for subsequent "click" chemistry, and other functional groups. The continued exploration of the structure-activity relationships of these new derivatives will be instrumental in the development of the next generation of pleuromutilin antibiotics to combat the growing threat of antimicrobial resistance.

References

-

Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]

-

Mitcheltree, M. J., et al. (2023). Total synthesis of structurally-diverse pleuromutilin antibiotics. Nature, 617(7960), 329-334. [Link]

-

Shang, R., et al. (2013). Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety. PLoS ONE, 8(12), e82595. [Link]

-

Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1369385. [Link]

-

Zhou, Y., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. [Link]

-

Yi, Y., et al. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 28(19), 6937. [Link]

-

Wang, R., et al. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. Molecules, 29(4), 819. [Link]

-

Ling, S., et al. (2016). Synthesis and Synthetic Chemistry of Pleuromutilin. Tetrahedron, 72(35), 5375-5399. [Link]

-

Wikipedia. (2023). Pleuromutilin. [Link]

-

Sorensen, E. J., et al. (2008). Synthesis of Pleuromutilin. Journal of the American Chemical Society, 130(43), 14241–14243. [Link]

-

Zhang, T., et al. (2023). Synthesis and evaluation of novel pleuromutilin derivatives targeting the 50S ribosomal subunit for antibacterial ability. European Journal of Medicinal Chemistry, 262, 115869. [Link]

-

Leowattana, W., Leowattana, P., & Leowattana, T. (2022). Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents. Anti-Infective Agents, 20(2), 28-37. [Link]

-

File, T. (2017). What Are Pleuromutilin Antibiotics and How Do They Work?. Contagion Live. [Link]

-

Zhou, Y., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. [Link]

-

Pfaller, M. A., et al. (2019). Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic. Pharmacotherapy, 39(8), 836-851. [Link]

Sources

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 3. contagionlive.com [contagionlive.com]

- 4. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

Investigating the Structure-Activity Relationship (SAR) of C-22 Modified Pleuromutilins: A Technical Guide for Drug Development Professionals

Abstract

The pleuromutilin class of antibiotics presents a compelling scaffold for the development of novel antibacterial agents, particularly in an era of mounting antimicrobial resistance. Their unique mechanism of action, targeting the bacterial ribosome at the peptidyl transferase center, offers a distinct advantage with minimal cross-resistance to other antibiotic classes.[1][2] This technical guide delves into the critical role of C-22 modifications on the pleuromutilin core, exploring the structure-activity relationships (SAR) that govern their antibacterial potency. We will dissect the synthetic strategies for introducing diverse functionalities at this position, detail the methodologies for evaluating their biological activity, and provide insights into their interaction with the ribosomal target. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of C-22 modified pleuromutilins.

Introduction: The Pleuromutilin Scaffold and the Significance of C-22

Pleuromutilin, a diterpene natural product isolated from fungi of the Clitopilus genus, possesses a unique tricyclic core structure.[3] While the parent compound exhibits modest antibacterial activity, semi-synthetic modifications of its C-14 side chain have led to the successful development of veterinary and human drugs, including tiamulin, valnemulin, retapamulin, and lefamulin.[3][4] These derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), thereby preventing the correct positioning of tRNA and inhibiting peptide bond formation.[2][5]

Recent research has illuminated the C-22 position as a pivotal site for modification to enhance antibacterial efficacy.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of a thioether moiety at the C-22 position of the pleuromutilin core can significantly boost its activity against a spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7] This guide will focus on the synthetic methodologies, biological evaluation, and SAR of these promising C-22 modified pleuromutilin derivatives.

Synthetic Strategies for C-22 Modification

The primary route for modifying the C-22 position of pleuromutilin involves a two-step process: activation of the C-22 hydroxyl group followed by nucleophilic substitution.

Activation of the C-22 Hydroxyl Group

The initial step in C-22 modification is the conversion of the hydroxyl group into a better leaving group. This is typically achieved by tosylation.

Experimental Protocol: Synthesis of Pleuromutilin-22-O-tosylate

-

Dissolve Pleuromutilin: Dissolve pleuromutilin in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Cool the Reaction Mixture: Cool the solution to 0°C using an ice bath.

-

Add p-Toluenesulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution. An excess of TsCl is typically used.

-

Add Base: If not using pyridine as the solvent, add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pleuromutilin-22-O-tosylate.

Nucleophilic Substitution at C-22

With the activated C-22 position, various nucleophiles can be introduced to generate a library of derivatives. The introduction of thioether and amine functionalities has proven particularly fruitful.

Experimental Protocol: Synthesis of C-22 Thioether Derivatives

-

Dissolve Pleuromutilin-22-O-tosylate: Dissolve the tosylated pleuromutilin in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Add Thiol: Add the desired thiol derivative to the solution.

-

Add Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 70°C) and stir for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the final compound by column chromatography.[3]

Experimental Protocol: Synthesis of C-22 Amino Derivatives

-

Azide Formation: React pleuromutilin-22-O-tosylate with sodium azide (NaN₃) in a solvent like DMF to produce the C-22 azido derivative.

-

Staudinger Reduction: Reduce the azide to a primary amine using a Staudinger reaction with triphenylphosphine (PPh₃) followed by hydrolysis.[8]

-

Alternative Amination: Alternatively, directly react the tosylate with an amine nucleophile, although this may require harsher conditions and can lead to side products.

-

Purification: Purify the resulting C-22 amino pleuromutilin derivative using column chromatography.

Biological Evaluation: Assessing Antibacterial Potency and Mechanism of Action

A thorough biological evaluation is essential to understand the SAR of the synthesized C-22 modified pleuromutilins. This involves determining their antibacterial activity and confirming their mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for MIC determination.

Experimental Protocol: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum: Culture the bacterial strain of interest (e.g., S. aureus, MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

-

Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action and Target Engagement

To confirm that the C-22 modified pleuromutilins retain their mechanism of action, target engagement assays are crucial.

In Vitro Transcription/Translation Inhibition Assay

This assay measures the ability of a compound to inhibit bacterial protein synthesis in a cell-free system.

Experimental Protocol: Coupled In Vitro Transcription/Translation Assay

-

Assay System: Utilize a commercially available bacterial coupled transcription/translation assay kit (e.g., from E. coli S30 extract). These systems contain all the necessary components for gene expression, including ribosomes, RNA polymerase, and amino acids. A reporter gene, such as luciferase, is typically used.[9]

-

Compound Incubation: Add varying concentrations of the test compound to the reaction mixture.

-

Initiate Reaction: Start the transcription/translation reaction by adding the plasmid DNA encoding the reporter gene.

-

Incubation: Incubate the reaction at 37°C for a specified period.

-

Measure Reporter Activity: Quantify the expression of the reporter gene (e.g., by measuring luminescence for luciferase).

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.[2]

Ribosomal Binding Assays

These assays directly measure the binding affinity of the compounds to the bacterial ribosome.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique to study the kinetics of binding between a ligand (the pleuromutilin derivative) and an immobilized target (the 50S ribosomal subunit).

Experimental Protocol: SPR-based Ribosomal Binding Assay

-

Immobilize Ribosomes: Covalently immobilize purified bacterial 50S ribosomal subunits onto a sensor chip.

-

Inject Compound: Inject different concentrations of the test compound over the sensor chip surface.

-

Measure Binding: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[10][11]

Structure-Activity Relationship (SAR) of C-22 Modified Pleuromutilins

Systematic modification at the C-22 position has yielded valuable insights into the SAR of pleuromutilins.

The Impact of Thioether Modifications

The introduction of a thioether linkage at C-22 has been a particularly successful strategy for enhancing antibacterial activity.

-

Increased Potency: Numerous studies have shown that C-22 thioether derivatives exhibit significantly lower MIC values against a range of Gram-positive pathogens, including MRSA, compared to their C-22 hydroxyl or ether counterparts.[1][7][8]

-

Side Chain Optimization: The nature of the substituent attached to the sulfur atom is critical. Bulky, hydrophobic, or heterocyclic moieties can further enhance activity, likely by establishing additional interactions within the ribosomal binding pocket. For instance, derivatives with substituted phenyl or heterocyclic rings at the terminus of the thioether side chain have demonstrated potent anti-MRSA activity.[7][12]

The Role of Amino Modifications

Replacing the C-22 hydroxyl group with an amino group has also been explored, leading to compounds with promising antibacterial profiles.

-

Potent Activity: C-22 amino derivatives have shown good activity against MRSA and other staphylococci.[10]

-

Pharmacokinetic Properties: The introduction of a basic nitrogen atom can influence the physicochemical properties of the molecule, potentially impacting its solubility, permeability, and pharmacokinetic profile.

Quantitative SAR (QSAR) Studies

Quantitative structure-activity relationship (QSAR) models have been developed to predict the antibacterial activity of pleuromutilin derivatives. These models use computational methods to correlate the chemical structures of compounds with their biological activities, aiding in the design of new, more potent derivatives.[6][7]

Data Presentation

Table 1: Antibacterial Activity (MIC in µg/mL) of Representative C-22 Modified Pleuromutilins

| Compound ID | C-22 Modification | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | Reference |

| Pleuromutilin | -OH | >64 | >64 | [8] |

| Tiamulin | Thioether derivative | 1 | 0.5 | [8] |

| Compound 12c | Pyrazolopyrimidine amino thioether | 0.5 | 0.25 | [8] |

| Compound 19c | Pyrazolopyrimidine amino thioether | 0.5 | 0.25 | [8] |

| Compound 22c | Pyrazolopyrimidine amino thioether | 0.25 | 0.25 | [8] |

| Compound 1 (QSAR designed) | Thiol-functionalized 7,8-dihydroquinolin-5(6H)-one | <0.0625 | <0.0625 | [6][7] |

| PDP | Pyrrole-containing thioether | 0.008 | 0.008 | [1] |

| Compound 9 (amino derivative) | Fluoro-benzene amino | 0.125 | 0.06 | [10] |

Visualizations

Caption: Key modification sites on the pleuromutilin scaffold.

Conclusion and Future Directions

The C-22 position of the pleuromutilin scaffold has emerged as a highly promising target for synthetic modification to generate novel antibacterial agents with potent activity against challenging Gram-positive pathogens, including MRSA. The introduction of thioether and amino functionalities at this position has consistently led to derivatives with enhanced potency. This guide has provided a comprehensive overview of the synthetic strategies, biological evaluation methodologies, and key SAR insights for the development of C-22 modified pleuromutilins.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Exploring a wider range of nucleophiles for C-22 substitution to further probe the SAR and identify novel pharmacophores.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of the C-22 side chains to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy Studies: Advancing the most promising candidates into preclinical animal models of infection to evaluate their in vivo efficacy and safety.

-

Combating Resistance: Investigating the activity of novel C-22 modified derivatives against emerging resistant bacterial strains.

By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of pleuromutilin antibiotics, providing much-needed therapeutic options in the fight against antimicrobial resistance.

References

-

Poulsen, S. M., Karlsson, M., Johansson, L. B.-Å., & Vester, B. (2001). The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome. Molecular Microbiology, 41(5), 1091–1099. [Link]

-

Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]

-

Zhang, Y., Li, Y., Chen, Z., Wang, Y., & Zhang, Q. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. Molecules, 29(4), 834. [Link]

-

Wikipedia. (2023). Pleuromutilin. In Wikipedia. [Link]

-

Wang, G., Zhang, Q., Li, Y., Chen, Z., & Wang, Y. (2023). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 28(9), 3975. [Link]

-

Zhang, Y., Li, Y., Chen, Z., Wang, Y., & Zhang, Q. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. PubMed Central. [Link]

-

Li, Y., Wang, Y., Chen, Z., Zhang, Y., & Zhang, Q. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Pharmaceuticals, 15(2), 160. [Link]

-

Fazakerley, N. J., & Procter, D. J. (2014). Synthesis and Synthetic Chemistry of Pleuromutilin. ResearchGate. [Link]

-

Xia, J., Zhang, Y., Li, Y., Chen, Z., & Wang, Y. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. PubMed Central. [Link]

-

Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. PubMed Central. [Link]

-

Zhang, Z., Zhang, Z.-S., Wang, X., Xi, G.-L., Jin, Z., & Tang, Y.-Z. (2017). A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking. Scientific Reports, 7(1), 1–13. [Link]

-

Yan, K., Madden, L., Choudhri, S., Slayton, R., & Silverman, J. A. (2006). Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 50(11), 3875–3881. [Link]

-

Zhou, W., Zhang, Q., Li, Y., Chen, Z., & Wang, Y. (2023). Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2251712. [Link]

Sources

- 1. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 6. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model [mdpi.com]

- 7. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Derivatization of Pleuromutilin at the C22 Position via Mesylate Intermediates to Combat Drug-Resistant Bacteria

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel antibiotic scaffolds with unique mechanisms of action. Pleuromutilins, a class of diterpene antibiotics, represent a promising frontier due to their distinct mode of action targeting the bacterial ribosome, which confers a low potential for cross-resistance with other antibiotic classes.[1] This technical guide delves into the strategic importance of the C22 position of the pleuromutilin core for developing next-generation antibiotics. We specifically explore the role of Pleuromutilin-22-mesylate as a pivotal, reactive intermediate that enables the synthesis of a diverse library of derivatives with potent activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation workflows for these novel compounds, offering actionable insights for researchers and drug development professionals.

Introduction: The Imperative for Novel Antibacterial Agents

The relentless emergence of drug-resistant bacteria poses a grave threat to global public health. Pathogens such as MRSA, vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa have rendered many first-line antibiotics ineffective, leading to increased patient morbidity, mortality, and healthcare costs.[2] The unique mechanism of action of pleuromutilin and its derivatives, which inhibit bacterial protein synthesis, makes them effective against bacteria that have developed resistance to other antibiotic classes.[3] This inherent advantage, coupled with a low propensity for developing resistance, positions the pleuromutilin scaffold as a critical starting point for the development of new therapeutics.[1][4]

First isolated in 1951, the pleuromutilin class has yielded successful veterinary antibiotics like tiamulin and valnemulin, and more recently, agents for human use such as the topical retapamulin and the systemic lefamulin.[4][5][6] The success of these derivatives has demonstrated that chemical modification of the natural pleuromutilin core is a viable strategy to enhance potency, expand the spectrum of activity, and improve pharmacokinetic properties.

The Pleuromutilin Core: A Unique Ribosomal Inhibitor

Pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) within the 50S subunit of the bacterial ribosome.[5][7][8] This interaction, which occurs at the interface of the A- and P-sites, physically obstructs the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation, thereby halting protein synthesis.[9] The binding is characterized by an induced-fit mechanism, where the ribosome undergoes conformational changes to tightly accommodate the drug molecule.[9] This unique binding site and mechanism are distinct from most other ribosome-targeting antibiotics, minimizing the likelihood of cross-resistance.[4][5]

Mechanism of Action: Ribosomal Inhibition

dot digraph "Pleuromutilin_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5 ];

edge [ penwidth=1.5, arrowhead=normal ];

// Node Definitions Drug [label="Pleuromutilin Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribosome [label="Bacterial 50S\nRibosomal Subunit", fillcolor="#FBBC05", fontcolor="#202124"]; PTC [label="Binds to Peptidyl\nTransferase Center (PTC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tRNA [label="Prevents correct\ntRNA positioning", fillcolor="#34A853", fontcolor="#FFFFFF"]; PeptideBond [label="Inhibits Peptide\nBond Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynth [label="Bacterial Protein\nSynthesis Arrested", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bacteriostasis [label="Bacteriostatic/\nBactericidal Effect", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Drug -> Ribosome [label="Enters Bacterium"]; Ribosome -> PTC [color="#202124"]; PTC -> tRNA [color="#202124"]; tRNA -> PeptideBond [color="#202124"]; PeptideBond -> ProteinSynth [color="#202124"]; ProteinSynth -> Bacteriostasis [color="#202124"]; } केंद Caption: Mechanism of action for pleuromutilin derivatives.

Strategic Synthesis via a this compound Intermediate

While many successful derivatives, such as tiamulin and lefamulin, involve modifications at the C14 side chain, the C22 position of the mutilin core offers a prime target for introducing novel chemical moieties to enhance antibacterial activity.[10] The native C22 hydroxyl group is not reactive enough for direct displacement. Therefore, a common and highly effective synthetic strategy involves converting this hydroxyl into a potent leaving group, such as a tosylate or a mesylate.

Causality of Experimental Choice: The use of methanesulfonyl chloride (MsCl) to create this compound is a deliberate choice rooted in classic organic chemistry principles. The mesylate group is an excellent leaving group, transforming the chemically stable C22-hydroxyl into a highly electrophilic site. This "activation" of the C22 position facilitates nucleophilic substitution reactions (SN2), allowing for the efficient and controlled introduction of a wide variety of functional groups, particularly thioethers, which have been shown to significantly improve antibacterial potency.[11][12] This two-step process provides a versatile and reliable pathway to a diverse library of novel C22-substituted pleuromutilin derivatives.[7][13]

General Synthesis Workflow

dot digraph "Synthesis_Workflow" { graph [ rankdir="LR", splines=ortho, nodesep=0.4, bgcolor="#F1F3F4" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5 ];

edge [ penwidth=1.5, arrowhead=normal, fontname="Arial", fontsize=10 ];

// Node Definitions Start [label="Pleuromutilin\n(C22-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="this compound\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124", shape=septagon]; Nucleophile [label="Nucleophile\n(e.g., Thiol, Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Novel C22-Substituted\nPleuromutilin Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="+ MsCl, Base\n(e.g., Et3N)", color="#202124"]; Intermediate -> Product [label="+ Nucleophile (R-SH)\nS N 2 Reaction", color="#202124"]; Nucleophile -> Intermediate [style=invis]; // for layout } केंद Caption: Synthetic pathway for C22-derivatization of pleuromutilin.

Preclinical Evaluation: A Self-Validating Protocol System

Evaluating the potential of novel pleuromutilin derivatives requires a systematic and rigorous set of assays. The trustworthiness of the data relies on a self-validating system where results from different assays provide a cohesive and logical picture of the compound's activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This foundational assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Methodology (Broth Microdilution according to CLSI standards[5]):

-

Preparation: A stock solution of the test compound (e.g., 1280 µg/mL) is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL down to 0.03125 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Controls: Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria). A known antibiotic (e.g., tiamulin, vancomycin) should be run in parallel as a comparator.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamic properties of the drug, determining whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which this occurs.

Methodology:

-

Culture Preparation: Grow a bacterial culture to the early logarithmic phase in CAMHB.

-

Exposure: Dilute the culture to a starting density of ~1 x 106 CFU/mL in flasks containing the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no drug.

-

Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto appropriate agar (e.g., Tryptic Soy Agar).

-

Incubation & Counting: Incubate plates for 24 hours at 37°C and count the viable colonies to determine the CFU/mL at each time point.

-

Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[5]

Efficacy of C22-Modified Pleuromutilins Against Resistant Pathogens

Modifications at the C22 position have yielded derivatives with exceptional potency, often surpassing that of established drugs against challenging pathogens. The introduction of various thioether and aminothiophenol moieties has proven particularly effective.[12][14]

Comparative Antibacterial Activity (MIC Data)

The following table summarizes representative MIC data for novel C22-substituted pleuromutilin derivatives compared to reference antibiotics, as compiled from multiple studies.

| Compound/Drug | Organism | MIC (µg/mL) | Reference |

| Novel Derivative (Compound 9) | MRSA | 0.06 | [5] |

| Tiamulin (Reference) | MRSA | 0.5 - 2 | [5][7] |

| Novel Derivative (PL-W) | MRSA | 0.03125 | [7] |

| Vancomycin (Reference) | MRSA | 1 - 2 | (General Knowledge) |

| Novel Derivative (Compound 8) | S. aureus | 0.0625 | [11] |

| Erythromycin (Reference) | S. aureus | >32 (if resistant) | [11] |

| Novel Derivative (Compound 18) | MRSA | 0.015 | [10] |

Note: MRSA = Methicillin-Resistant Staphylococcus aureus. Data is representative and compiled from the cited literature for illustrative purposes.

The data clearly indicates that strategic modification at the C22 position can lead to compounds with MIC values that are orders of magnitude lower than those of comparator drugs like tiamulin against resistant strains.[7] Some derivatives show bactericidal effects at 2x to 4x their MIC within 9-12 hours, demonstrating potent and rapid killing kinetics.[2][5]

In Vivo Potential and Future Directions

Promising in vitro data must be validated with in vivo efficacy and safety studies. Several C22-modified pleuromutilin derivatives have demonstrated significant potential in animal infection models.

-

Murine Thigh Infection Model: In this model, treatment with novel derivatives has led to a significant reduction in bacterial load (e.g., ~1.3 log10 CFU/mL reduction) compared to controls or even reference drugs like tiamulin.[5]

-

Systemic Infection Models: In mouse models of systemic MRSA infection, certain derivatives have resulted in survival rates as high as 90% at doses of 20 mg/kg, significantly outperforming older pleuromutilins.[2]

-

Safety Profile: Initial cytotoxicity assays against human cell lines (e.g., HepG2, HEK293) have shown that many of these potent derivatives exhibit low toxicity, suggesting a favorable therapeutic window.[2][7]

The future of pleuromutilin development lies in the continued exploration of the chemical space around the C22 position and other sites on the mutilin core. The goal is to design "extended-spectrum pleuromutilins" that can overcome efflux pump-mediated resistance in Gram-negative bacteria, further broadening the clinical utility of this powerful antibiotic class.[4] The use of reactive intermediates like this compound will remain a cornerstone of this discovery process, enabling the rapid synthesis and evaluation of next-generation candidates to combat the global threat of antibiotic resistance.

References

-

Hu, Y. et al. (2022). Design, synthesis and antibacterial activities of pleuromutilin derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1123-1130. Available from: [Link]

-

Shang, W. et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(19), 6249. Available from: [Link]

-

BioWorld. (2023). Novel pleuromutilin derivatives show efficacy in drug-resistant infections. BioWorld. Available from: [Link]

-

Wang, X. et al. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 28(23), 7799. Available from: [Link]

-

Shang, W. et al. (2020). Synthesis and Antibacterial Activities of Novel Pleuromutilin Derivatives Bearing an Aminothiophenol Moiety. Molecules, 25(11), 2686. Available from: [Link]

-

Shang, W. et al. (2020). Synthesis and antibacterial evaluation of novel pleuromutilin derivatives. Medicinal Chemistry Research, 29, 1436-1443. Available from: [Link]

-

Gurel, G. et al. (2009). Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity. Proceedings of the National Academy of Sciences, 106(45), 18983-18988. Available from: [Link]

-

Zhang, W. et al. (2024). Novel pleuromutilin derivatives conjugated with phenyl-sulfide and boron-containing moieties as potent antibacterial agents against antibiotic-resistant bacteria. European Journal of Medicinal Chemistry, 277, 116745. Available from: [Link]

-

Long, K.S. et al. (2006). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]

-

Long, K.S. et al. (2006). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]

-

Long, K.S. et al. (2006). Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]

-

Long, K.S. et al. (2006). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]

-

Paukner, S. & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. Available from: [Link]

-

Liu, K. et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1389098. Available from: [Link]

-

Liu, Y. et al. (2024). Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents. Fitoterapia, 176, 106046. Available from: [Link]

-

Lopatkin, A.J. et al. (2022). Collateral sensitivity to pleuromutilins in vancomycin-resistant Enterococcus faecium. Nature Communications, 13, 1904. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Combating Antibiotic Resistance: The Role of Pleuromutilin. Available from: [Link]

-

Sartori, M. et al. (2023). Pleuromutilins mechanisms of action and resistance. ResearchGate. Available from: [Link]

-

de Jong, A. et al. (2014). Pleuromutilins: use in food-producing animals in the European Union, development of resistance and impact on human and animal health. Journal of Antimicrobial Chemotherapy, 69(10), 2605-2617. Available from: [Link]

-

Wikipedia. (n.d.). Pleuromutilin. Available from: [Link]

-

Mang R. (2010). The pleuromutilin antibiotics: A new class for human use. Current opinion in investigational drugs (London, England : 2000), 11(2), 182–191. Available from: [Link]

-

Li, Y. et al. (2023). Synthesis and evaluation of novel pleuromutilin derivatives targeting the 50S ribosomal subunit for antibacterial ability. RSC Medicinal Chemistry, 14(12), 2413-2426. Available from: [Link]

-

Tang, Y. et al. (2011). Pleuromutilin and its derivatives-the lead compounds for novel antibiotics. Current medicinal chemistry, 18(33), 5136-5144. Available from: [Link]

-

Riedl, R. (2011). Are pleuromutilin antibiotics finally fit for human use?. Annals of the New York Academy of Sciences, 1241, 73-81. Available from: [Link]

-

Shang, W. et al. (2020). Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxypleuromutilin. Molecules, 25(4), 899. Available from: [Link]

-

Paukner, S. & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. Available from: [Link]

Sources

- 1. Pleuromutilin and its derivatives-the lead compounds for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pleuromutilin derivatives show efficacy in drug-resistant infections | BioWorld [bioworld.com]

- 3. nbinno.com [nbinno.com]

- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are pleuromutilin antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 9. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and antibacterial evaluation of novel pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 14. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Pleuromutilin-22-Mesylate in Veterinary Antibiotic Development: A Technical Guide

Introduction: A New Frontier in Combating Veterinary Pathogens

The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibiotic classes with unique mechanisms of action. Pleuromutilins, a class of diterpene antimicrobials, represent a promising avenue for the development of new veterinary medicines.[1][2] Initially isolated from the fungus Pleurotus mutilus, these natural products and their semi-synthetic derivatives have demonstrated potent activity against a range of clinically relevant veterinary pathogens.[3][4] Two such derivatives, tiamulin and valnemulin, have been successfully utilized in veterinary medicine for decades, primarily for treating respiratory and intestinal infections in swine and poultry.[1][2][3] The sustained efficacy and low incidence of resistance to these compounds underscore the potential of the pleuromutilin scaffold for further development.[1][3] This guide focuses on a key intermediate, pleuromutilin-22-mesylate, and its pivotal role in the synthesis of novel pleuromutilin derivatives for veterinary applications.

The Molecular Basis of Pleuromutilin's Antimicrobial Action

The unique therapeutic potential of pleuromutilins stems from their distinct mechanism of action, which sets them apart from most commonly used antibiotic classes.

Targeting the Bacterial Ribosome

Pleuromutilins exert their antibacterial effect by inhibiting protein synthesis in bacteria.[4][5][6] They achieve this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][5] This binding site is crucial for the elongation of polypeptide chains during protein synthesis. By occupying this site, pleuromutilins prevent the correct positioning of transfer RNA (tRNA) molecules, thereby halting peptide bond formation and ultimately leading to the cessation of bacterial growth.[3]

A Unique Binding Site Minimizing Cross-Resistance

The interaction of pleuromutilins with the ribosome is highly specific.[3] This specificity is a key reason for the low rates of cross-resistance observed between pleuromutilins and other classes of ribosome-targeting antibiotics, such as macrolides, lincosamides, and streptogramins.[1][2] The unique binding mode of the pleuromutilin core provides a distinct advantage in an era of widespread resistance to established drug classes.

Caption: Mechanism of Action of Pleuromutilin Antibiotics.

The Strategic Importance of the C-22 Position and this compound

The development of semi-synthetic pleuromutilin derivatives has largely focused on modifications at the C-22 position of the mutilin core. This position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Structure-activity relationship (SAR) studies have shown that the introduction of various side chains at this position can significantly enhance antibacterial activity and broaden the spectrum of efficacy.[7]

This compound: A Key Synthetic Intermediate

To facilitate the introduction of diverse side chains at the C-22 position, a common synthetic strategy involves the activation of the C-22 hydroxyl group. This is typically achieved by converting it into a good leaving group, such as a tosylate or a mesylate. This compound is an ideal intermediate for this purpose. The mesylate group is highly reactive towards nucleophilic substitution, allowing for the efficient coupling of various thiol- or amine-containing moieties.

Caption: Synthetic pathway for novel pleuromutilin derivatives.

Preclinical Development Workflow for Novel Pleuromutilin Derivatives

The journey of a novel pleuromutilin derivative from a laboratory concept to a potential veterinary antibiotic involves a rigorous preclinical evaluation process. This workflow is designed to assess the compound's efficacy, safety, and pharmacokinetic profile.

In Vitro Evaluation: The First Litmus Test

The initial screening of new derivatives focuses on their in vitro activity against a panel of relevant veterinary pathogens. This stage is crucial for identifying promising candidates for further development.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: A panel of clinically relevant veterinary pathogens should be used, including Gram-positive organisms like Staphylococcus aureus (including MRSA strains) and Streptococcus spp., as well as fastidious Gram-negative bacteria such as Pasteurella multocida and Actinobacillus pleuropneumoniae.[8]

-

Culture Media: Use appropriate broth media (e.g., Mueller-Hinton Broth) for growing the bacterial isolates.

-

Compound Preparation: Prepare a stock solution of the pleuromutilin derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations.

-

Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | P. multocida ATCC 43137 MIC (µg/mL) |

| Tiamulin | 0.25 | 0.5 |

| Valnemulin | 0.125 | 0.25 |

| Derivative X | 0.06 | 0.125 |

| Derivative Y | 0.125 | 0.5 |

In Vivo Efficacy Studies: Proving the Concept in a Living System

Promising candidates from in vitro studies are advanced to in vivo efficacy models. These studies are essential to determine if the antibiotic can effectively treat infections in a live animal.

Experimental Protocol: Murine Systemic Infection Model

-

Animal Model: Use a suitable strain of mice (e.g., BALB/c).

-

Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of a virulent bacterial strain (e.g., Staphylococcus aureus).

-

Treatment: Administer the pleuromutilin derivative at various doses via a clinically relevant route (e.g., oral or intramuscular) at specific time points post-infection.

-

Endpoint: Monitor the survival of the mice over a period of 7-14 days. The 50% effective dose (ED50) can be calculated.

Caption: Preclinical development workflow for veterinary antibiotics.

Pharmacokinetic and Toxicological Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug is critical. Pharmacokinetic studies determine parameters such as bioavailability, half-life, and maximum concentration in the blood. Preliminary toxicology studies are also conducted to assess the safety profile of the compound. A novel pleuromutilin derivative, 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin, has shown low toxicity in mice (LD50 > 5,000 mg/kg) and favorable pharmacokinetic properties, including high bioavailability (F = 71.29%).[9]

Future Perspectives and Conclusion

The pleuromutilin class of antibiotics holds significant promise for addressing the growing challenge of antimicrobial resistance in veterinary medicine. The strategic use of this compound as a key intermediate enables the rapid synthesis and evaluation of a diverse range of novel derivatives. Through a systematic preclinical development process encompassing rigorous in vitro and in vivo testing, new pleuromutilin-based antibiotics can be developed to effectively treat a broad spectrum of veterinary infections. The continued exploration of this unique chemical scaffold is a critical endeavor in safeguarding animal health and, by extension, public health.

References

-

Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]

-

Wikipedia. (n.d.). Pleuromutilin. Retrieved from [Link]

-

Contagion Live. (2017). What Are Pleuromutilin Antibiotics and How Do They Work?[Link]

- Al-Tannak, N. F., & Al-Tannak, A. F. (2022). Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents.

-

RxList. (2021). Pleuromutilin. [Link]

- Ling, C., et al. (2012). Pleuromutilin and its derivatives-the lead compounds for novel antibiotics. Current Medicinal Chemistry, 19(24), 4146-4163.

- Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. PubMed, 27742734.

-

ResearchGate. (n.d.). Pleuromutilin derivatives: A. veterinary antibiotics; B. human topical...[Link]

- Google Patents. (n.d.).

-

Liu, K., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1369305. [Link]

-

Chai, Y., et al. (2022). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers in Microbiology, 13, 1036859. [Link]

Sources

- 1. Pleuromutilin and its derivatives-the lead compounds for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 6. contagionlive.com [contagionlive.com]

- 7. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO1998001127A1 - Veterinary use of a pleuromutilin derivative - Google Patents [patents.google.com]

- 9. Frontiers | The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo [frontiersin.org]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Pleuromutilin-22-mesylate

A Guide for the Activation of the C22-Hydroxyl Group for Novel Antibiotic Development

Introduction: The Strategic Importance of Pleuromutilin Modification

Pleuromutilin is a potent, naturally occurring antibiotic produced by fungi of the Clitopilus genus.[1][2] Its unique tricyclic diterpenoid scaffold has served as the foundation for a class of antibiotics with a distinct mechanism of action: inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.[1][3] This unique target minimizes cross-resistance with other antibiotic classes, making the pleuromutilin core an exceptionally valuable starting point for developing new drugs to combat antimicrobial resistance.[1][4][5]

The development of semi-synthetic derivatives, such as the veterinary drugs tiamulin and valnemulin, and the human therapeutic lefamulin, has demonstrated that modifications to the C14 side chain are critical for enhancing antibacterial activity and pharmacokinetic properties.[3][6] The key to accessing these advanced analogues lies in the selective activation of the primary hydroxyl group at the C22 position of the glycolate ester side chain.

This application note provides a detailed, field-proven protocol for the synthesis of Pleuromutilin-22-mesylate. The transformation of the C22-hydroxyl into a mesylate group is a cornerstone of pleuromutilin chemistry. The mesylate is an excellent leaving group, converting the C22 position into an electrophilic site ripe for nucleophilic substitution, thereby opening the door to a vast array of novel C22-substituted derivatives. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the selective esterification of the primary C22-hydroxyl group with methanesulfonyl chloride (MsCl).

Causality of Selectivity : Pleuromutilin possesses two hydroxyl groups available for reaction: a primary alcohol at C22 and a secondary alcohol at C11. The reaction demonstrates high selectivity for the C22 position due to steric hindrance.[7] The primary C22-hydroxyl is more sterically accessible and therefore reacts significantly faster with the bulky methanesulfonyl chloride reagent than the more sterically hindered secondary C11-hydroxyl group.

Mechanism : The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

The lone pair of electrons on the oxygen of the C22-hydroxyl group attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

A chloride ion is expelled, and a protonated intermediate is formed.

-

A non-nucleophilic base, typically triethylamine (Et₃N), deprotonates the intermediate to yield the final product, this compound, and triethylammonium chloride as a byproduct.

Caption: Reaction mechanism for the mesylation of pleuromutilin.

Materials, Reagents, and Equipment

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Purity |

| Pleuromutilin | C₂₂H₃₄O₅ | 378.50 | 5.00 g | 13.21 | 1.0 | >95% |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.82 g (1.23 mL) | 15.85 | 1.2 | >99% |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.67 g (3.67 mL) | 26.42 | 2.0 | >99.5%, Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | Anhydrous, >99.8% |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | - | Reagent Grade |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | Reagent Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - | Reagent Grade |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stir bar

-

Septa and nitrogen/argon inlet adapter

-

Addition funnel (60 mL)

-

Ice-water bath

-

Magnetic stir plate

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography (200-300 mesh)[8]

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Analytical balance and standard personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a 13.21 mmol scale reaction. All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use.

Step 1: Reaction Setup

-

Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum on one neck, a nitrogen inlet on the second, and a stopper on the third.

-

Place the flask under a positive pressure of dry nitrogen or argon.

-

Add Pleuromutilin (5.00 g, 13.21 mmol) to the flask.

-

Using a syringe, add anhydrous dichloromethane (DCM, 80 mL) to the flask and stir until all solids are dissolved.

-

Add anhydrous triethylamine (3.67 mL, 26.42 mmol) to the solution via syringe.

-

Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Mesylation Reaction

-

In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.23 mL, 15.85 mmol) in anhydrous DCM (20 mL).

-

Transfer this solution to the addition funnel, and place the funnel on the central neck of the reaction flask.

-

Add the methanesulfonyl chloride solution dropwise to the stirred pleuromutilin solution over 20-30 minutes. Causality : A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.

-

Monitor the reaction progress using TLC (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting pleuromutilin spot.

Step 3: Reaction Workup and Extraction

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality : This step neutralizes the triethylammonium chloride byproduct and hydrolyzes any remaining methanesulfonyl chloride.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Causality : The water wash removes water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow solid or oil.

Step 4: Purification

-

The crude this compound should be purified by silica gel column chromatography.[9]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the product using a gradient solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).

-

Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield this compound as a white solid. A typical yield is in the range of 85-95%.

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR : Expect to see the disappearance of the C22-hydroxyl proton and the appearance of a new singlet corresponding to the methyl protons of the mesyl group around 3.0-3.2 ppm. The signals for the C22 protons will also shift downfield.

-

¹³C NMR : The carbon of the mesyl methyl group will appear around 35-40 ppm. The C22 carbon signal will also shift.

-

HRMS : The high-resolution mass spectrum should show the correct molecular ion peak for C₂₃H₃₆O₇S ([M+H]⁺ or [M+Na]⁺).

-

HPLC : Purity should be assessed by HPLC, with pure product showing >95% by area.[2]

Critical Safety Precautions

Adherence to safety protocols is paramount, especially when handling methanesulfonyl chloride.

-

Methanesulfonyl Chloride (MsCl) :

-

Hazards : Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage.[11] Reacts violently with water, releasing corrosive gases (HCl).[12]

-

Handling : Always handle MsCl in a certified chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[11][13] Handle under an inert atmosphere (nitrogen) to prevent reaction with moisture.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from water, bases, and oxidizing agents. Keep containers tightly sealed.[13]

-

Spills : For small spills, absorb with an inert material like vermiculite and dispose of as hazardous waste.[13] For large spills, evacuate the area immediately.[10]

-

-

Dichloromethane (DCM) : Suspected carcinogen and volatile. Handle only in a fume hood.

-

Triethylamine (Et₃N) : Flammable and corrosive. Avoid inhalation and skin contact.

Ensure emergency eyewash stations and safety showers are accessible.[13]